Podophyllic Aldehyde

Description

Structure

3D Structure

Properties

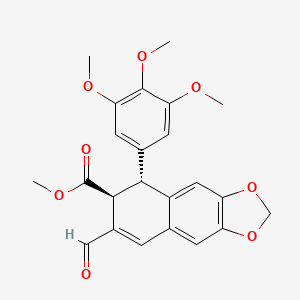

Molecular Formula |

C23H22O8 |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

methyl (7S,8R)-6-formyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylate |

InChI |

InChI=1S/C23H22O8/c1-26-18-7-13(8-19(27-2)22(18)28-3)20-15-9-17-16(30-11-31-17)6-12(15)5-14(10-24)21(20)23(25)29-4/h5-10,20-21H,11H2,1-4H3/t20-,21-/m1/s1 |

InChI Key |

GITXTLWTFJXXKT-NHCUHLMSSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H](C(=CC3=CC4=C(C=C23)OCO4)C=O)C(=O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C(C(=CC3=CC4=C(C=C23)OCO4)C=O)C(=O)OC |

Synonyms |

LL 15 LL-15 |

Origin of Product |

United States |

Biosynthesis of Podophyllic Aldehyde

Elucidation of Biosynthetic Pathways

The journey to podophyllic aldehyde begins with fundamental building blocks derived from primary metabolism and proceeds through a series of intricate enzymatic reactions to form its characteristic cyclolignan structure.

Role of the Shikimate Pathway in Precursor Formation

The biosynthesis of this compound is rooted in the shikimate pathway, a central metabolic route in plants and microorganisms responsible for producing aromatic amino acids. nih.govchim.itwikipedia.orgresearchgate.net This seven-step enzymatic process converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), into chorismate. wikipedia.orgresearchgate.netnumberanalytics.com Chorismate serves as a critical branch-point intermediate, leading to the formation of the aromatic amino acids phenylalanine and tyrosine. wikipedia.orgresearchgate.net These amino acids are the foundational precursors for a vast array of secondary metabolites, including the phenylpropanoid units that are the building blocks of lignans (B1203133) like this compound. nih.govchim.it Specifically, the pathway proceeds through phenylalanine to generate (hydroxy)cinnamic acids and their derivatives, which are essential for the formation of lignans. researchgate.net

Key Enzymes of the Shikimate Pathway:

| Enzyme | Function |

|---|---|

| 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS) | Catalyzes the initial condensation of PEP and E4P. numberanalytics.com |

| 3-Dehydroquinate synthase (DHQS) | Converts DAHP to 3-dehydroquinate. numberanalytics.com |

| 3-Dehydroquinate dehydratase (DHQD) | Catalyzes the dehydration of 3-dehydroquinate. numberanalytics.com |

| Shikimate dehydrogenase (SDH) | Reduces 3-dehydroshikimate to shikimate. numberanalytics.com |

| Shikimate kinase (SK) | Phosphorylates shikimate to form shikimate 3-phosphate. wikipedia.orgnumberanalytics.com |

| 5-Enolpyruvylshikimate 3-phosphate synthase (EPSPS) | Couples shikimate 3-phosphate with phosphoenolpyruvate. wikipedia.orgnumberanalytics.com |

Enzymatic Steps and Intermediates Leading to the Cyclolignan Skeleton

The formation of the cyclolignan skeleton of this compound involves the coupling of two phenylpropanoid units. chim.it A key precursor derived from the shikimate pathway is coniferyl alcohol. nih.gov Early investigations into lignan (B3055560) biosynthesis focused on the oxidative coupling of these phenylpropene derivatives. nih.gov

The construction of the core structure involves stereoselective bond formations. One crucial step is the formation of the C2–C7' bond to create the central six-membered ring of the cyclolignan framework. rsc.orgresearchgate.net Various synthetic strategies have been developed to mimic this process, often involving the stereoselective synthesis of benzhydryl intermediates. nih.gov The cyclization can be achieved through different bond formations, such as the C1-C7 bond, to supply the aryltetralin backbone. nih.gov Enzymes play a critical role in controlling the stereochemistry of these reactions, which can be challenging to achieve through purely chemical methods. nih.govresearchgate.net For instance, a 2-oxoglutarate-dependent dioxygenase has been shown to perform oxidative C-C bond formation through C-H activation to create the cyclolignan structure. researchgate.net

Specific Transformations Yielding this compound

This compound is a non-lactonic derivative of the well-known cyclolignan, podophyllotoxin (B1678966). mdpi.comsemanticscholar.org The direct precursor to this compound is often podophyllotoxin itself, which can be isolated from various plant sources. mdpi.comsemanticscholar.org The transformation involves the opening of the γ-lactone ring present in the podophyllotoxin skeleton. semanticscholar.orgmdpi.com This is typically achieved under basic conditions, leading to the formation of a carboxylic acid. semanticscholar.org Subsequent esterification, for example with a methyl group, and then oxidation under conditions such as a Swern oxidation, yields the final α,β-unsaturated aldehyde group at the C-9 position, characteristic of this compound. mdpi.comsemanticscholar.orgmdpi.com

Chemoenzymatic and Biotechnological Approaches for Biosynthesis

The increasing demand for podophyllotoxin and its derivatives, coupled with the limited availability from natural sources, has spurred the development of alternative production methods. researchgate.net Chemoenzymatic and biotechnological strategies offer promising avenues for sustainable and scalable synthesis.

Plant Cell Culture and Microbial Systems for Production

Plant cell culture has emerged as a viable alternative for the production of podophyllotoxin and related lignans. researchgate.net In vitro cultures of plant genera such as Podophyllum, Linum, Callitris, and Juniperus have been reported to produce these compounds. researchgate.net Suspension cultures of Podophyllum hexandrum have been successfully grown in bioreactors for podophyllotoxin production. nih.gov Studies have shown that optimizing culture conditions, such as substituting sucrose (B13894) with glucose and cultivating cells in the dark, can enhance both biomass and podophyllotoxin accumulation. nih.gov For example, in a 3-liter stirred tank bioreactor, a podophyllotoxin productivity of 0.19 mg/(l.d) was achieved, representing a significant increase compared to shake flask cultures. nih.gov

Microbial systems also present a powerful platform for producing valuable compounds. nih.govmit.edu While the direct microbial synthesis of complex molecules like this compound is still in early stages, microorganisms can be engineered to produce precursors or perform specific biotransformations. nih.govsciepublish.com For instance, microbial transformations can be used to modify podophyllotoxin into other derivatives. semanticscholar.org Engineered microbes, such as Escherichia coli and Corynebacterium glutamicum, have been developed for the accumulation of various aldehydes, which could serve as building blocks for more complex molecules. sciepublish.com

Comparison of Production Systems:

| Production System | Advantages | Challenges |

|---|---|---|

| Plant Cell Culture | Production of complex, native compounds; controlled environment. sigmaaldrich.commdpi.com | Slow growth rates; lower yields compared to microbial systems. researchgate.net |

Heterologous Expression of Biosynthetic Enzymes

A key strategy in metabolic engineering is the heterologous expression of biosynthetic enzymes in a host organism that is more amenable to large-scale fermentation, such as E. coli or yeast (Pichia pastoris). mdpi.comnih.gov This approach involves identifying the genes encoding the enzymes of the desired biosynthetic pathway and introducing them into the production host. jrespharm.comfrontiersin.org

For the biosynthesis of this compound precursors, this would involve expressing the enzymes from the shikimate pathway and the subsequent lignan-forming pathway. jrespharm.com The successful heterologous expression of enzymes for the synthesis of other complex natural products, such as artemisinin, has demonstrated the potential of this strategy. jrespharm.com This often requires co-expressing multiple enzymes and optimizing the host's metabolism to provide the necessary precursors. jrespharm.comfrontiersin.org For example, enhancing the flux through the methylerythritol phosphate (B84403) (MEP) pathway by overexpressing enzymes like DXP synthase can increase the supply of precursors for terpenoid synthesis, a strategy that could be adapted for phenylpropanoid-derived compounds. jrespharm.com The choice of expression host is critical, as some organisms like Pichia pastoris are particularly effective for producing heterologous proteins due to their capacity for post-translational modifications and high-density fermentation. mdpi.com

Chemical Synthesis and Derivatization Strategies

Synthesis of Podophyllic Aldehyde from Natural Products

The most common route to this compound begins with podophyllotoxin (B1678966), a compound extracted from plant sources. This precursor undergoes targeted chemical modifications to yield the desired aldehyde.

This compound is not typically isolated directly from natural sources in significant quantities. Instead, its precursor, podophyllotoxin, is the primary lignan (B3055560) extracted from the rhizomes of plants belonging to the Podophyllum genus, such as Podophyllum peltatum and Podophyllum emodi (also known as Podophyllum hexandrum). mdpi.commdpi.commdpi.comresearchgate.net The isolation process generally involves chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), column chromatography, and thin-layer chromatography, to separate podophyllotoxin from other phytochemicals present in the plant's methanolic extracts. researchgate.net Once isolated and purified, this natural product serves as the starting material for the semisynthesis of this compound. mdpi.commdpi.com

The conversion of podophyllotoxin to this compound is a multi-step process that fundamentally alters the D-ring of the lignan skeleton. nih.gov This transformation involves the opening of the characteristic γ-lactone ring followed by oxidative steps to form the aldehyde functional group. mdpi.comdocumentsdelivered.com This semisynthetic approach is a key strategy for producing this compound and its derivatives. mdpi.com

A crucial step in the synthesis of this compound from podophyllotoxin is the opening of the trans-γ-lactone ring (the D-ring). mdpi.comnih.gov This structural feature, while important for the biological activity of podophyllotoxin, must be cleaved to generate the acyclic precursor necessary for forming the aldehyde. nih.govdocumentsdelivered.com The reaction typically proceeds under basic conditions, which can lead to isomerization at the C-9 position, converting the thermodynamically unstable trans-fused lactone to the more stable cis-lactone, known as picropodophyllin. nih.gov Subsequent steps involve chemical manipulations that ultimately lead to a diol intermediate, which is then ready for oxidation.

To generate the final aldehyde functionality, the diol intermediate obtained after lactone ring opening undergoes oxidation. The Swern oxidation is a well-established and mild method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. wikipedia.orgorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.org The final steps of the semisynthesis involve the deprotection of any protecting groups and the subsequent oxidation of the free hydroxyl groups under Swern conditions to yield the characteristic α,β-unsaturated aldehyde structure of this compound. nih.gov

Table 1: Key Reagents in Swern Oxidation

| Role | Reagent |

|---|---|

| Oxidizing Agent | Dimethyl sulfoxide (DMSO) |

| Activator | Oxalyl chloride or Trifluoroacetic anhydride (B1165640) (TFAA) |

| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) |

| Solvent | Dichloromethane (CH₂Cl₂) |

This table outlines the typical reagents employed in the Swern oxidation for the conversion of a primary alcohol to an aldehyde.

Semisynthetic Routes from Podophyllotoxin

Total Synthesis of Podophyllic Aldehydes

While semisynthesis from natural podophyllotoxin is a primary production route, total synthesis offers the advantage of creating stereoisomers that are not accessible from the natural precursor. This is crucial for exploring structure-activity relationships.

The first total synthesis of (+)-podophyllic aldehydes has been achieved in a highly enantiocontrolled manner. oup.com This approach allows for the creation of the non-natural enantiomer of this compound, which is valuable for scientific study. oup.com The key steps in this synthetic pathway are outlined below. oup.comresearchgate.net

Organocatalyzed Asymmetric Cyclopropanation : The synthesis begins with an enantioselective cyclopropanation reaction. This step establishes the initial chirality of the molecule with high enantiomeric excess (95% ee). oup.com By selecting the appropriate organocatalyst, either the (+)- or the (-)-enantiomer can be selectively produced. oup.comoup.com

Lewis Acid-Mediated Chiral Transfer Ring Expansion : A subsequent key reaction involves the expansion of the cyclopropane (B1198618) ring, mediated by a Lewis acid. oup.com This step proceeds with an excellent level of stereoinduction, transferring the chirality established in the previous step to a new stereocenter in the expanded dihydronaphthalene ring system. oup.comresearchgate.net

Final Functional Group Manipulations : The synthesis is completed through a series of transformations to install the final functional groups. This includes a stepwise oxidation under mild conditions to form a carboxylic acid, followed by methylation to yield an ester. oup.com Finally, removal of an acetal (B89532) protecting group furnishes the target (+)-podophyllic aldehyde. oup.com

Table 2: Stages of Enantioselective Total Synthesis of (+)-Podophyllic Aldehyde

| Stage | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Asymmetric Cyclopropanation | Establishes initial chirality. | Organocatalyst, Dimethyl α-bromomalonate | Optically active diester (95% ee) |

| 2. Chiral Transfer Ring Expansion | Forms the dihydronaphthalene core. | Lewis Acid (e.g., Sc(OTf)₃) | Dihydronaphthalene intermediate |

| 3. Oxidation & Esterification | Forms the ester group at C-9. | Stepwise oxidation, MeI with K₂CO₃ | Methyl ester intermediate |

| 4. Deprotection | Unveils the aldehyde group. | 4M aqueous HCl in THF | (+)-Podophyllic Aldehyde |

This table summarizes the pivotal stages in the first reported total synthesis of (+)-podophyllic aldehydes, highlighting the methods used to control stereochemistry and build the final molecule. oup.com

Enantioselective Total Synthesis Approaches

Organocatalyzed Asymmetric Cyclopropanation

A crucial step in the synthesis of (+)-Podophyllic Aldehyde is an organocatalyzed, highly enantioselective cyclopropanation. researchgate.net This reaction sets a key stereocenter which is fundamental for the ultimate stereochemistry of the final product. The choice of organocatalyst is critical, as switching the catalyst can provide access to different enantiomers of the aldehyde, demonstrating the versatility of this synthetic route. researchgate.net

Lewis Acid-Mediated Chiral Transfer Ring Expansion

Following the cyclopropanation, a Lewis acid-mediated chiral transfer ring expansion is employed. researchgate.net This step is characterized by an excellent level of stereoinduction, effectively transferring the chirality established in the previous step to the newly formed ring system. This reaction is a key transformation in constructing the core structure of this compound. researchgate.net

Stereochemical Control in De Novo Synthesis

The de novo synthesis of this compound allows for precise control over its stereochemistry. The synthetic strategy, which utilizes organocatalyzed asymmetric cyclopropanation and Lewis acid-mediated ring expansion, is designed to be highly stereocontrolled. researchgate.net A significant advantage of this method is the ability to produce either the (+)- or the (−)-enantiomer of this compound simply by selecting the appropriate organocatalyst during the cyclopropanation step. researchgate.net This enantiodivergent capability is essential for studying the structure-activity relationships of the different stereoisomers.

Rational Design and Synthesis of this compound Analogues

This compound has served as a valuable lead compound for further structural modifications and the development of new analogues. researchgate.netmdpi.com Its non-lactonic cyclolignan structure presents a unique scaffold for rational drug design, with a focus on enhancing its biological properties through targeted chemical alterations. mdpi.com

Modifications at C-7 Position of the Cyclolignan Skeleton

The C-7 position of the cyclolignan skeleton is a key site for structural modification. nih.gov Structure-activity relationship (SAR) studies have shown that while some substitutions at this position are tolerable, others can dramatically alter the compound's biological activity. nih.gov For instance, the modification of the parent compound, podophyllotoxin, at the C-7 position led to the development of the clinically used drug etoposide (B1684455), which features epimerization and the addition of a bulky substituent at this site. mdpi.comresearchgate.netnih.gov

Introduction of Heterocyclic Moieties

A common strategy for modifying the C-7 position involves the introduction of various heterocyclic moieties. nih.govchim.it Halogenated intermediates, such as 7β-iodo-7-deoxypodophyllotoxin, are frequently used to introduce nucleophilic heterocycles via substitution reactions. chim.it A variety of heterocyclic systems have been successfully attached at this position, including:

Five-membered rings : Imidazoles, pyrazoles, and triazoles. chim.it

Six-membered rings : Piperazines have been introduced through nucleophilic substitution. chim.it

Benzimidazoles . chim.it

These modifications can be made directly to the C-7 position or via a linker. nih.gov The table below summarizes some of the heterocyclic moieties introduced at the C-7 position. chim.it

| Heterocycle Class | Specific Examples | Method of Introduction |

| Azoles | Imidazole, Pyrazole, Triazole | Nucleophilic substitution |

| Saturated Heterocycles | Piperazine | Nucleophilic substitution on 7β-iodo intermediate |

| Benzofused Heterocycles | Benzimidazole | Nucleophilic substitution |

Glycosylation and Epimerization

Modifications involving glycosylation and epimerization at the C-7 position significantly influence the properties of the resulting compounds. nih.gov

Epimerization : The change in stereochemistry at the C-7 position from podophyllotoxin to its epimer, epipodophyllotoxin, is a critical structural alteration. nih.gov This epimerization is a key feature in the structure of etoposide. mdpi.comnih.gov

Glycosylation : The introduction of a sugar moiety at the C-7 position is another important derivatization strategy. nih.gov For example, the presence of a β-glycosidic moiety at C-7 in podophyllotoxin derivatives is associated with a shift in their mechanism of action. Glycosylation at the C-7β position can suppress the inhibition of tubulin polymerization. nih.gov The addition of bulky groups, including glycosidic units, at this position can enhance other biological activities. nih.gov

Modifications at the C-9 Position of the Cyclolignan Skeleton

The C-9 position, bearing the characteristic aldehyde group, is a primary site for chemical modification. documentsdelivered.comnih.govnih.gov

A variety of non-lactonic this compound analogues have been synthesized with diverse functionalities at the C-9 and C-9' positions. nih.gov These modifications include combinations of aldehyde, imine, amine, ester, and amide groups. nih.gov Research has shown that compounds retaining an aldehyde or imine at the C-9 position, coupled with an ester at the C-9' position, exhibit the most potent cytotoxic activities, with some demonstrating nanomolar efficacy and significant selectivity against certain carcinoma cell lines. nih.gov

Further modifications at the C-9 position have involved oxidation to carboxylic acids and subsequent conversion to esters, amides, nitriles, or anhydrides. documentsdelivered.commdpi.comresearchgate.net While these derivatives displayed cytotoxicity at the micromolar level, they were generally less potent than the parent compounds, suggesting that the electrophilic nature of the C-9 position is crucial for the potency and selectivity of these cyclolignans. documentsdelivered.comresearchgate.net

| Modification at C-9 | Functional Group at C-9' | Observed Activity |

|---|---|---|

| Aldehyde | Ester | High potency (nM range), selective cytotoxicity |

| Imine | Ester | High potency (nM range), selective cytotoxicity |

| Carboxylic Acid | - | Cytotoxic (µM range), less potent than parent |

| Ester | - | Cytotoxic (µM range), less potent than parent |

| Amide | - | Cytotoxic (µM range), less potent than parent |

| Nitrile | - | Cytotoxic (µM range), less potent than parent |

| Anhydride | - | Cytotoxic (µM range), less potent than parent |

The aldehyde functionality at the C-9 position has been utilized to construct new heterocyclic rings, thereby enlarging the cyclolignan skeleton. nih.govchim.it This has been achieved through reactions with various nucleophiles and the incorporation of the aldehyde carbon into five-membered rings such as thiazolidinones and benzo-fused azoles. nih.gov These modifications, aimed at exploring the impact of skeletal enlargement on bioactivity, have generally resulted in derivatives that are less potent or, in some cases, nearly inactive compared to the parent this compound. nih.gov This further underscores the importance of the α,β-unsaturated aldehyde for the selective activity of these compounds. nih.gov

Modifications at the C-9' Position of the Cyclolignan Skeleton

The C-9' position has also been a target for derivatization, often in conjunction with modifications at C-9. nih.govchim.it Hybrid molecules have been created by attaching purine (B94841) moieties to the C-9' position via an ester linkage, sometimes incorporating aliphatic or aromatic spacers. chim.it These conjugates have been shown to retain the selectivity of this compound and interfere with tubulin polymerization, arresting cells in the G2/M phase, similar to podophyllotoxin and this compound. chim.it Amide derivatives at the C-9' position have also been prepared, though they generally exhibit lower cytotoxicity than podophyllotoxin. chim.it

Modifications at the C-4' Position of the Cyclolignan Skeleton

The C-4' position of the E-ring is another site for strategic modification. Carbon-substituted analogues have been prepared via additions to the carbobenzyloxy-protected C-4'-demethylated podophyllotoxone. cdnsciencepub.comcdnsciencepub.com These 4'-demethylated derivatives have demonstrated promising in vitro antitumor activity. cdnsciencepub.comcdnsciencepub.com

Impact of Lactone Ring Cleavage and Functionalization

The cleavage of the γ-lactone ring (D-ring) of podophyllotoxin is the defining feature of this compound and its derivatives. nih.govnih.gov While the transfused γ-lactone ring was once considered essential for the antitumor activity of podophyllotoxins, studies on D-ring opened deoxypodophyllotoxin (B190956) derivatives have revealed selective cytotoxicities against certain cell lines. mdpi.comnih.gov

The opening of the lactone ring allows for functionalization at the C-9 and C-9' positions, which has led to the discovery of potent cytotoxic compounds that maintain the antimitotic effect and, in some cases, show improved selectivity on solid tumor cell lines. nih.gov For instance, a derivative lacking the lactone ring and functionalized to an aldehyde at C-9 demonstrated superior cytotoxic values in certain cancer cell lines. nih.gov This highlights the potential of chemomodulation of the opened lactone ring to discover new antitumor agents with potentially improved therapeutic profiles. nih.gov

| Compound | Modification | Key Finding |

|---|---|---|

| This compound | Lactone ring cleavage, C-9 aldehyde | Potent and selective cytotoxicity |

| C-9' Purine Hybrids | Attachment of purine at C-9' via ester/spacer | Retain selectivity, interfere with tubulin polymerization |

| C-4' Demethylated Analogues | Demethylation at C-4' | Promising in vitro antitumor activity |

| D-ring Opened Deoxypodophyllotoxins | Lactone ring cleavage | Selective cytotoxicities against specific cell lines |

Hybrid Molecule Design and Synthesis

The design of hybrid molecules originating from this compound is a sophisticated strategy aimed at combining its known cytotoxic properties with those of other pharmacologically active scaffolds. This approach seeks to generate multifunctional compounds that can interact with multiple cellular targets, potentially leading to enhanced efficacy and the ability to overcome drug resistance mechanisms. The synthesis of these hybrids often involves the use of various linkers to connect the this compound moiety with another bioactive molecule, thereby creating a single chemical entity.

A significant area of research has been the conjugation of this compound with other natural product-derived scaffolds, such as purines and terpenylhydroquinones, to create novel hybrid compounds.

Terpenylhydroquinone Conjugates:

A notable class of hybrid molecules has been synthesized by linking this compound with diterpenylnaphthohydroquinones (DNHQs). researchgate.net These "lignohydroquinones" are designed to merge the antimitotic activity of the cyclolignan component with the pro-oxidant effects of the terpenylquinone moiety. researchgate.net The synthesis of these hybrids typically involves the condensation of a carboxylic acid-functionalized and protected precursor of this compound with a suitable DNHQ derivative. researchgate.net The two fragments are connected through linkers of varying nature, such as aliphatic or aromatic spacers. researchgate.net The final step in the synthesis is the deprotection and subsequent oxidation, often under Swern conditions, to regenerate the crucial α,β-unsaturated aldehyde functionality of the this compound core. researchgate.net

The nature of the linker has been shown to be critical for the cytotoxic potency of these hybrids. For instance, a hybrid molecule incorporating a more rigid aromatic spacer demonstrated significantly improved cytotoxicity against the MG-63 osteosarcoma cell line compared to its counterparts with more flexible aliphatic linkers. researchgate.net This particular conjugate exhibited an IC50 value of 0.50 µM, which was a marked improvement over the parent compounds, podophyllotoxin and this compound. researchgate.net

| Compound | Linker Type | MCF-7 IC50 (µM) | HT-29 IC50 (µM) | MG-63 IC50 (µM) |

|---|---|---|---|---|

| Hybrid with short aliphatic linker | Aliphatic | 4.75 | >100 | 1.52 |

| Hybrid with long aliphatic linker | Aliphatic | >100 | 57.6 | 2.50 |

| Hybrid with aromatic linker | Aromatic | 1.85 | >100 | 0.50 |

| Podophyllotoxin (parent compound) | N/A | 0.012 | 0.015 | 0.009 |

| This compound (precursor) | N/A | 0.098 | 0.045 | 0.125 |

Purine Conjugates:

Another innovative approach involves the hybridization of this compound with purine derivatives, leading to a new family of compounds known as "lignopurines". This strategy aims to combine the biological activities of both the cyclolignan and the purine scaffolds. The synthesis of these hybrids also employs both aliphatic and aromatic linkers to connect the two moieties.

While the resulting lignopurines have been found to be slightly less cytotoxic than the parent this compound, they have demonstrated maintained or even improved selectivity. Notably, the incorporation of an aromatic linker was found to yield the most potent and selective derivatives within this series. Cell cycle analysis and confocal microscopy studies have confirmed that these purine hybrids continue to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is consistent with the mechanism of action of podophyllotoxin and this compound.

The design of dual-targeting agents based on the this compound scaffold is a rational strategy to enhance anticancer activity and potentially circumvent drug resistance. By conjugating this compound with another bioactive molecule that has a different mechanism of action, the resulting hybrid can simultaneously modulate two distinct cellular pathways.

The lignohydroquinone hybrids are a prime example of such dual-targeting agents. researchgate.net In these molecules, the this compound portion is designed to inhibit tubulin polymerization, a well-established mechanism for this class of compounds that leads to mitotic arrest in the G2/M phase of the cell cycle. researchgate.net The conjugated diterpenylnaphthohydroquinone moiety is hypothesized to exert its cytotoxic effects through a potent pro-oxidant mechanism, leading to cell death. researchgate.net

The successful design of these dual-action molecules is evidenced by the preservation of the tubulin-inhibiting effect of the cyclolignan core in the final hybrid. researchgate.net For instance, the hybrid with an aromatic spacer not only displayed high cytotoxicity but also induced a significant G2/M cell cycle arrest, confirming that the conjugation did not abrogate the primary mechanism of the this compound scaffold. researchgate.net This approach of creating hybrid molecules with dual mechanisms of action represents a promising avenue for the development of more effective and robust anticancer therapeutics.

Molecular and Cellular Mechanisms of Action

Interaction with Tubulin and Microtubule Dynamics

The principal molecular target of podophyllic aldehyde is tubulin, the protein subunit of microtubules. nih.gov Its interaction with this protein disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis. researchgate.net

This compound functions as a potent inhibitor of tubulin assembly. nih.gov By interfering with the polymerization of tubulin dimers into microtubules, it effectively disrupts the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. mdpi.comresearchgate.net This inhibitory action on microtubule formation is a key feature of its antimitotic activity. nih.gov The aldehyde group at the C9 position of the molecule has been identified as a critical functional group for this activity. nih.gov This mechanism is shared with its parent compound, podophyllotoxin (B1678966), which is also a well-established tubulin polymerization inhibitor. researchgate.netnih.gov

Detailed binding site analyses have shown that this compound interacts with tubulin at the colchicine (B1669291) binding site. mdpi.comresearchgate.net This site is located on the β-tubulin subunit at the interface between the α- and β-tubulin protomers. nih.gov Molecular docking studies indicate that this compound fits within this binding pocket, with its trimethoxyphenyl residue situated in the inner part of the pocket. nih.gov The binding of this compound to this site sterically hinders the association of tubulin dimers, thereby preventing microtubule elongation. nih.govnih.gov Its parent compound, podophyllotoxin, is a known competitive inhibitor of colchicine, further supporting the interaction of this class of compounds at the same binding site. nih.gov

Cell Cycle Perturbation

The disruption of microtubule dynamics by this compound leads to significant perturbations in the cell cycle. mdpi.com It has been shown to block the cell cycle more effectively than the clinically used drug etoposide (B1684455). researchgate.netnih.gov The specific effects, however, can differ depending on the type of tumor cell line being studied. mdpi.com

A primary consequence of treatment with this compound is the arrest of cells in the G2/M phase of the cell cycle. mdpi.comnih.gov This effect is particularly pronounced in solid tumor cell lines. nih.gov For instance, studies on H460, HT-29, and MCF-7 cancer cell lines demonstrated a complete blockade of the cell cycle in the G2/M phase following a 24-hour incubation with the compound. nih.gov This G2/M arrest is a characteristic outcome for agents that interfere with microtubule function. mdpi.com

Effect of this compound on Cell Cycle Distribution

The following table presents data from flow cytometry analysis showing the percentage of cells in the G2/M phase after treatment with this compound (PA) compared to a control.

| Cell Line | Treatment | % of Cells in G2/M Phase |

| H460 | Control | 15.3% |

| PA (1 µM, 24h) | 85.1% | |

| HT-29 | Control | 21.4% |

| PA (1 µM, 24h) | 88.6% | |

| MCF-7 | Control | 18.9% |

| PA (1 µM, 24h) | 82.3% | |

| Jurkat | Control | 14.7% |

| PA (1 µM, 24h) | 15.2% |

Data synthesized from studies on the effects of this compound on various tumor cell lines. nih.gov

The arrest of the cell cycle in the G2/M phase is a direct result of the antimitotic action of this compound. mdpi.com By inhibiting tubulin polymerization, the compound prevents the formation of a functional mitotic spindle, which is necessary for the cell to progress through mitosis. researchgate.net This leads to a halt in the cell division process, an effect known as mitotic arrest. researchgate.netnih.gov Proteomic analyses have revealed a selective antimitotic mechanism of action in certain cell lines, such as the HT-29 colon cancer line. researchgate.netnih.gov

Induction of Programmed Cell Death

Prolonged mitotic arrest induced by agents like this compound can trigger programmed cell death, or apoptosis. researchgate.netmdpi.com Research has confirmed that this compound is an inducer of apoptosis. nih.gov An interesting finding is that this induction of apoptosis appears to be activated independently of the compound's effect on the cell cycle profile. mdpi.comnih.govnih.gov The apoptotic pathway activated by this compound involves the activation of caspases and modulation of proteins from the BCL2 family. nih.gov The arrest in the G2/M phase is considered an upstream event that can ultimately lead the cell toward the apoptotic pathway. mdpi.com

Modulation of Cellular Signaling Pathways

This compound significantly impacts intracellular signaling, particularly pathways regulated by kinases, which are crucial for processes like cell proliferation and metastasis. nih.govresearchgate.netnih.gov This modulation of kinase signaling is closely linked to the induction of apoptosis. nih.gov The effects can vary between cell lines; for instance, the MCF-7 breast cancer cell line appears to be the most affected by treatment with this compound. nih.gov In other cell lines like H460 and Jurkat, signaling is shared through the GSK3B and SYK proteins, while the HT-29 colon cancer cell line shows deregulation of AKT and MAPK proteins. nih.gov These findings demonstrate that this compound affects signaling pathways that control proliferation, apoptosis, and cell adhesion. mdpi.com

High-throughput functional proteomics has been employed to analyze the changes in protein expression following treatment with this compound. researchgate.net These studies reveal a significant number of deregulated proteins compared to controls. mdpi.com When compared with etoposide, this compound affects a distinct set of proteins, although some overlap exists. researchgate.netmdpi.com

Key findings from proteomics analysis include the upregulation of pro-apoptotic proteins like BID, BAD, BAX, and BAK1. mdpi.com Interestingly, the tumor suppressor protein TP53, which was highlighted in etoposide's signaling, was found to have decreased relative levels after treatment with this compound. mdpi.com This detailed protein profiling helps to decipher the selective antimitotic mechanism of action observed in cell lines such as HT-29. nih.govresearchgate.netnih.gov

Comparison with Related Cyclolignans (e.g., Podophyllotoxin, Etoposide)

This compound is a cyclolignan derived from the natural product podophyllotoxin. researchgate.net Its mechanism and efficacy are often compared to its parent compound and to etoposide, a well-established, FDA-approved semi-synthetic derivative of podophyllotoxin used in chemotherapy. researchgate.netmdpi.comresearchgate.net While all three compounds originate from the same natural product, chemical modifications have resulted in distinct mechanisms of action. mdpi.comresearchgate.net this compound has demonstrated increased cytotoxicity in solid tumor cell lines when compared to etoposide. nih.govresearchgate.netnih.gov

The primary difference in the mechanism of action between these related compounds lies in their molecular targets. mdpi.com

Podophyllotoxin : The parent natural product acts as a potent antimitotic agent by inhibiting the assembly of microtubules. researchgate.netmdpi.com It binds to the colchicine site on β-tubulin, which prevents the polymerization necessary for forming the mitotic spindle, thereby arresting cells in mitosis. nih.gov

Etoposide : In contrast, the structural modifications that convert podophyllotoxin to etoposide shift its target from tubulin to DNA topoisomerase II. researchgate.netmdpi.comresearchgate.net Etoposide is a topoisomerase II inhibitor, meaning it stabilizes the complex between the enzyme and DNA, leading to double-strand breaks in the DNA. nih.govnih.govmedscape.comdrugbank.com This damage ultimately triggers cell cycle arrest and apoptosis. nih.govdrugbank.com

This compound : Research indicates that this compound's primary target is microtubules, similar to podophyllotoxin. researchgate.netresearchgate.net It exerts a selective antimitotic effect by inhibiting tubulin polymerization, which is distinct from the DNA-damaging mechanism of etoposide. researchgate.netnih.gov The absence of the lactone ring, a key feature of the natural product, allows for this different mechanism of action. mdpi.com

Table 1: Comparison of Mechanisms for Podophyllotoxin and its Derivatives

| Compound | Primary Molecular Target | Mechanism of Action |

|---|---|---|

| Podophyllotoxin | β-tubulin | Inhibits microtubule polymerization, leading to mitotic arrest. mdpi.comnih.gov |

| Etoposide | DNA Topoisomerase II | Stabilizes the DNA-enzyme complex, causing DNA double-strand breaks. mdpi.comnih.govdrugbank.com |

| This compound | Microtubules | Exhibits a selective antimitotic mechanism by inhibiting tubulin assembly. researchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies

Impact of Core Skeleton Modifications on Activity

Modifications to the fundamental four-ring (ABCD) cyclolignan skeleton of podophyllic aldehyde have a significant impact on its biological activity. The core structure, an aryltetralin lignan (B3055560), provides the necessary scaffold for the spatial arrangement of various functional groups that interact with biological targets. mdpi.com

Research into analogues has shown that altering the core skeleton, for instance by replacing carbon atoms with heteroatoms like nitrogen (azapodophyllotoxins), can influence cytotoxicity. mdpi.comnih.gov For example, the introduction of nitrogen into ring C aims to reduce epimerization at the C-8' position, a process that leads to inactive compounds. chim.it Some of these aza-analogues have demonstrated potent cytotoxicity against various leukemia cell lines. mdpi.comnih.gov However, aromatization of the C-ring, which flattens the structure and displaces the E-ring from its crucial axial position, typically results in a loss of activity. scienceopen.com

Furthermore, the fusion of the lactone ring (D-ring) is a critical determinant of activity. While this compound itself lacks the γ-lactone ring present in its parent compound, podophyllotoxin (B1678966), studies on related compounds indicate that the trans-fused γ-lactone is a strict requirement for the antitumor activity of many podophyllotoxin analogues. scienceopen.comresearchgate.net The absence of this lactone in this compound, replaced by an open-chain structure at C-9 and C-9', is a defining feature that modulates its specific activity and selectivity profile. researchgate.netnih.gov Simplification of the core by removing the A-ring in some 4-aza-podophyllotoxin derivatives has still yielded compounds with strong anticancer activity. mdpi.com

Role of the α,β-Unsaturated Aldehyde Function in Potency and Selectivity

A defining feature of this compound is the α,β-unsaturated aldehyde group at the C-9 position. researchgate.netmdpi.com This functional group is crucial for the compound's potency and, notably, its selectivity against certain cancer cell lines. researchgate.netnih.govresearcher.life This moiety acts as a Michael acceptor, a chemical entity that can react with nucleophiles like the thiol groups found in cysteine residues of proteins. nih.govwikipedia.org

The reactivity of this Michael acceptor is thought to be a key component of its mechanism of action, though it is not the sole determinant of cytotoxicity. researchgate.netnih.gov Modifications at the aldehyde function, such as its reduction to an alcohol or conversion into imines or other heterocyclic rings, have been explored. nih.govacs.org While some imine derivatives maintain or even show enhanced selectivity against specific cancer cell lines like human colon carcinoma, most modifications that eliminate the α,β-unsaturated aldehyde lead to a decrease in both potency and selectivity compared to the parent compound. researchgate.netnih.govacs.org This underscores the importance of the α,β-unsaturated aldehyde for inducing selective cytotoxic effects. researchgate.netnih.govdntb.gov.ua

Influence of Substituents at Key Positions (C-7, C-9, C-9', C-4')

The activity of this compound and its analogues is highly sensitive to the nature and placement of substituents at several key positions on the cyclolignan framework.

C-7 Position: The C-7 position is a common site for modification. chim.it While the free hydroxyl group at C-7 in podophyllotoxin contributes to its cytotoxicity, its loss does not cause a major drop in activity. mdpi.com In many analogues, substitutions at C-7 are generally well-tolerated. mdpi.comnih.gov The introduction of a β-glycosidic moiety at C-7, combined with demethylation at C-4', is a key modification that shifts the mechanism of action from tubulin inhibition to topoisomerase II inhibition, as seen in the clinically used drug etoposide (B1684455). mdpi.com

C-9 and C-9' Positions: In this compound, the traditional lactone ring of podophyllotoxin is opened, creating two modifiable positions, C-9 and C-9'. acs.org SAR studies have shown that having an aldehyde or an imine at C-9, paired with an ester at C-9', results in the most potent compounds, with activity in the nanomolar range. mdpi.comacs.org The combination of these functionalities is critical for high cytotoxicity. acs.org

C-4' Position: The C-4' position on the pendant E-ring is another critical point for interaction with biological targets. The presence of a hydroxyl group at C-4' (a 4'-demethyl derivative) is often associated with a shift in mechanism towards topoisomerase II inhibition. mdpi.comtandfonline.com Conversely, a methoxy (B1213986) group at this position, as is present in this compound, is favorable for tubulin-targeting activity. sci-hub.se Studies on analogues have indicated that an aromatic group at C-4 and a methoxy at C-4' may be vital for cytotoxic activity. mdpi.com

Table 1: Impact of Substituents on this compound Analogue Activity

| Position | Substituent Type | Impact on Activity | Reference |

|---|---|---|---|

| C-7 | Bulky Glycosidic Group (e.g., in Etoposide) | Shifts mechanism to Topo II inhibition | mdpi.com |

| C-9 | Aldehyde or Imine | High potency, especially when C-9' is an ester | mdpi.comacs.org |

| C-9' | Ester | High potency, especially when C-9 is an aldehyde/imine | mdpi.comacs.org |

| C-4' | Methoxy Group | Favorable for tubulin inhibition | sci-hub.se |

| C-4' | Hydroxyl Group (Demethylation) | Associated with Topo II inhibition | mdpi.comtandfonline.com |

Stereochemical Requirements for Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) in the this compound scaffold is fundamental to its biological activity. The parent molecule, podophyllotoxin, possesses four adjacent chiral centers (C-1, C-2, C-3, and C-4), and their specific configuration is critical. scienceopen.com

The cis-fusion between rings B and C (at C-2 and C-3) is of crucial importance for activity, as isomers with a trans-fusion are nearly inactive. mdpi.com The stereochemistry at C-1, which dictates the axial orientation of the pendant E-ring, is also essential for tubulin-binding activity. scienceopen.com Aromatization of ring C, which eliminates these chiral centers and the axial E-ring, leads to inactive compounds. scienceopen.comwikipedia.org

While the stereochemistry at C-4 is less critical for the activity of some derivatives like etoposide, for tubulin inhibitors, the natural configuration is generally preferred. mdpi.comsemanticscholar.org Analogues with an inverted stereochemistry at C-4 (epipodophyllotoxin series) often exhibit different biological profiles. nih.gov For this compound, which is derived from natural podophyllotoxin, the inherent stereochemistry of the core structure is maintained and is considered a prerequisite for its potent cytotoxic effects. researchgate.net The highly specific stereochemical requirements underscore the precise nature of the interaction between the molecule and its cellular targets. phcog.com

Correlation between Structural Features and Specific Cellular Responses

Different structural modifications on the this compound scaffold can elicit distinct cellular responses, primarily cell cycle arrest and apoptosis (programmed cell death).

Interestingly, closely related analogues can trigger different mechanisms of cell death. acs.org Studies have shown that while many this compound derivatives induce G2/M arrest, others can cause cell cycle arrest in the S phase. mdpi.com The induction of apoptosis is a common outcome for these cytotoxic compounds. acs.orgsci-hub.se This process is often characterized by the activation of caspases and can be initiated through various signaling pathways. researchgate.netfrontiersin.org For example, some this compound-derived hybrids have been shown to induce apoptosis through the endoplasmic reticulum (ER) stress pathway. frontiersin.org The specific cellular response—whether G2/M or S phase arrest, and the specific apoptotic pathway activated—is thus finely tuned by the structural features of the particular analogue. mdpi.comacs.orgsci-hub.senih.gov

Preclinical Biological Evaluation

In Vitro Cellular Assays

Cell Viability and Growth Inhibition Studies

Podophyllic aldehyde has demonstrated significant cytotoxic effects against a variety of human tumor cell lines, with its potency often being in the micromolar (µM) to nanomolar (nM) range. acs.orgnih.gov Studies have shown that it can be more cytotoxic than etoposide (B1684455), a clinically used anticancer drug also derived from podophyllotoxin (B1678966), in solid tumor cell lines. nih.govresearchgate.netresearchgate.net The cytotoxic activity of this compound is influenced by the chemical functionalities at the C-9 and C-9' positions of its cyclolignan skeleton. acs.org For instance, analogues with an aldehyde or imine at C-9 and an ester at C-9' have shown high potency. acs.orgmdpi.com

The antiproliferative activity of this compound and its derivatives has been assessed against a panel of human cancer cell lines, including those from breast carcinoma (MB-231, MCF-7), lung carcinoma (A-549), colon carcinoma (HT-29), and osteosarcoma (MG-63). semanticscholar.orgacs.orgmdpi.com The γ-lactone ring, a feature of podophyllotoxin, is not essential for the cytotoxicity of these compounds; however, the presence of an α,β-unsaturated aldehyde is considered important for inducing selectivity. acs.orgmdpi.com

Table 1: Cytotoxicity (GI₅₀ values in µM) of this compound Analogues against Human Tumor Cell Lines

| Compound | MB-231 (Breast Carcinoma) | A-549 (Lung Carcinoma) | HT-29 (Colon Carcinoma) |

|---|---|---|---|

| This compound | Data not consistently reported | Data not consistently reported | Potent, with selectivity noted |

| Aldehyde/Imine at C-9, Ester at C-9' Analogues | Varies | More potent than against MB-231 | Several times more potent than against MB-231 |

Note: This table synthesizes general findings. Specific GI₅₀ values vary significantly between individual analogues and studies.

Cell Cycle Progression Analysis

A hallmark of this compound's mechanism of action is its ability to disrupt the cell cycle. nih.govsemanticscholar.org Numerous studies have consistently shown that it induces cell cycle arrest at the G2/M phase. semanticscholar.orgmdpi.comnih.govnih.gov This arrest is a consequence of its interference with tubulin polymerization, which is critical for the formation of the mitotic spindle. semanticscholar.orgchim.it

The G2/M arrest has been observed in various cancer cell lines, including osteosarcoma (MG-63), colorectal cancer (HT-29), and breast cancer (MCF-7), at micromolar and sub-micromolar concentrations. semanticscholar.orgnih.gov The blockage of the cell cycle by this compound has been reported to be more successful than that of etoposide. nih.govresearchgate.netmdpi.com Interestingly, the specific cell cycle profile elicited by this compound can vary depending on the tumor cell line being studied, suggesting a selective mechanism of action. nih.govmdpi.com For example, a selective antimitotic effect was observed in the HT-29 cell line. nih.govresearchgate.netresearchgate.net

Apoptosis Induction and Detection

This compound and its derivatives are capable of inducing programmed cell death, or apoptosis, in cancer cells. acs.orgnih.gov This apoptotic response is often observed following the G2/M cell cycle arrest. nih.gov However, some studies indicate that the induction of apoptosis can be delayed, becoming significant after longer incubation periods (e.g., 48 hours). acs.orgnih.gov

The apoptotic mechanism involves the activation of key proteins in the cell death pathway. Evidence suggests the activation of caspases, including caspase-3, which are critical executioners of apoptosis. mdpi.comnih.govhebmu.edu.cn The apoptotic profile of this compound appears to be activated independently of its effect on the cell cycle. nih.govresearchgate.netmdpi.com Studies have also noted the involvement of modulators from the BCL2 family of proteins. mdpi.com While this compound itself shows a modest apoptosis effect at earlier time points, certain derivatives and hybrids have demonstrated a more potent and rapid induction of apoptosis. semanticscholar.orgnih.gov

Microtubule Depolymerization Capacity

The primary mechanism of action for this compound, similar to its parent compound podophyllotoxin, is the inhibition of tubulin polymerization. semanticscholar.orgacs.orgchim.it By binding to tubulin, it prevents the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and transport. mdpi.commdpi.com This disruption of the microtubule network leads to the observed G2/M phase cell cycle arrest. mdpi.comnih.gov

The ability to interfere with tubulin polymerization has been confirmed in various assays. acs.orgchim.it Docking studies have suggested that this compound and its derivatives interact with the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net This microtubule-disrupting capacity is a key feature that distinguishes its mechanism from derivatives like etoposide, which primarily target topoisomerase II. semanticscholar.orgmdpi.com

Selective Activity Against Specific Cell Lines (e.g., Osteosarcoma, Colorectal Carcinoma)

A significant finding in the preclinical evaluation of this compound is its selective cytotoxicity against certain cancer cell lines. semanticscholar.orghebmu.edu.cn Notably, high selectivity has been observed for colon carcinoma cell lines, particularly HT-29. acs.orghebmu.edu.cnnih.gov Some analogues of this compound have been found to be several times more potent against HT-29 and A-549 (lung carcinoma) cells compared to MB-231 (breast carcinoma) cells. acs.orgmdpi.com

Furthermore, this compound and its hybrids have shown remarkable activity and selectivity against osteosarcoma cells (MG-63). semanticscholar.orgnih.govacs.org Certain hybrid compounds derived from this compound were found to be significantly more potent against the MG-63 cell line than against MCF-7 (breast cancer) and HT-29 cell lines. nih.gov This selectivity is a promising characteristic, as it suggests the potential for targeted therapies with fewer side effects. The α,β-unsaturated aldehyde moiety is thought to be crucial for this selective activity. mdpi.com

In Vitro Immunosuppressive Activity of Analogues

While the primary focus of research on this compound has been its anticancer properties, studies on related cyclolignans have revealed other biological activities. For the first time, in vitro immunosuppressive activity was described for certain cyclolignan analogues, a finding that led to international patents. chim.it This suggests that beyond their cytotoxic effects, compounds derived from the podophyllotoxin skeleton may have potential applications in modulating the immune system. However, specific data focusing solely on the immunosuppressive activity of this compound itself is limited in the provided search results.

In Vivo Preclinical Models (excluding human trials)

Assessment of Efficacy in Animal Models

Direct and detailed in vivo efficacy data for the specific compound this compound in animal models is limited within publicly available scientific literature. Much of the in vivo research has progressed to focus on its numerous derivatives. However, the significant cytotoxic potential of this compound, demonstrated in vitro, has established it as a critical lead compound for these subsequent preclinical investigations.

Research has shown that this compound exhibits notable cytotoxic and antimitotic properties. In vitro studies have confirmed its potency against various human tumor cell lines, with a marked selectivity in some cases. For instance, it has been found to be particularly potent against the MG-63 osteosarcoma cell line. acs.org Its cytotoxic effects have also been observed in colorectal cancer (HT-29) and breast cancer (MCF-7) cell lines, although to a lesser degree compared to osteosarcoma cells within a 24-hour incubation period. acs.org

This demonstrated in vitro efficacy is the primary driver for its use as a foundational structure for creating new derivatives. While in vivo data for the parent compound is not extensively detailed, studies on its derivatives provide insight into the potential of the core cyclolignan skeleton. For example, certain imine derivatives of this compound have shown significant selectivity against human colon carcinoma cells in vitro, even higher than that of the starting aldehyde. acs.org Furthermore, other derivatives have been evaluated in vivo in various contexts, such as in mice bearing human endometrial tumors and in models for parasitic diseases like leishmaniasis, underscoring the therapeutic interest in this class of compounds. acs.orgresearchgate.net

The primary mechanism of action for this compound is believed to be the inhibition of tubulin polymerization, which disrupts microtubule formation and arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. acs.orgnih.gov This antimitotic activity is a key feature that has been explored in its derivatives.

Table 1: In Vitro Cytotoxicity of this compound in Human Tumor Cell Lines This table summarizes findings from in vitro studies that form the basis for preclinical interest.

| Cell Line | Cancer Type | Finding |

| MG-63 | Osteosarcoma | High potency and cytotoxicity observed. acs.org |

| HT-29 | Colorectal Cancer | Moderate cytotoxic effect; noted as a line with selective response in some studies. acs.orgmdpi.com |

| MCF-7 | Breast Cancer | Moderate cytotoxic effect observed. acs.org |

| A549 | Lung Carcinoma | Used as a test line for derivatives, suggesting sensitivity to this chemical class. researchgate.net |

| P-388 | Murine Leukemia | Used as a test line for related aldehydes. researchgate.net |

| MEL-28 | Melanoma | Used as a test line for related aldehydes. researchgate.net |

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Specific and comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in preclinical animal models are not extensively available in published research. Studies often proceed to evaluate the PK/PD profiles of more complex derivatives rather than the parent aldehyde itself.

Pharmacokinetic studies typically involve the analysis of a compound's absorption, distribution, metabolism, and excretion (ADME). For the family of podophyllotoxin-related compounds, these studies are crucial for determining bioavailability and clearance. For instance, biodistribution studies on radiolabeled derivatives of this compound in mice have been conducted. acs.org These studies revealed that high lipophilicity can adversely affect the in vivo biodistribution and clearance of these types of ligands, suggesting that this parameter may require optimization for improved drug targeting. acs.org While this finding pertains to derivatives, it highlights a key pharmacokinetic challenge for this structural class.

Pharmacodynamic studies aim to understand the biochemical and physiological effects of a drug on the body. For this compound and its analogues, the primary pharmacodynamic effect of interest is the disruption of microtubule dynamics. In vitro studies have clearly shown that these compounds can induce microtubule depolymerization and arrest the cell cycle. acs.orgresearchgate.net While direct in vivo pharmacodynamic data for this compound is scarce, the consistent mechanism observed across its derivatives suggests that this would be the primary endpoint to measure in animal models.

In silico ADME evaluations have been performed for derivatives of this compound, with predictions suggesting good "druggability" for many of them, although the α,β-unsaturated aldehyde function is considered necessary to induce the observed cellular selectivity. mdpi.com

Advanced Analytical and Computational Methodologies in Podophyllic Aldehyde Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental in the chemical analysis of podophyllic aldehyde, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. jchps.combhu.ac.in Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shift (δ) of the aldehydic proton is a key diagnostic signal, typically appearing in the downfield region between 9-10 ppm. oregonstate.edu For instance, in one study, the aldehydic proton (H-9) of a this compound derivative was observed as a singlet at 9.59 ppm. mdpi.com Other protons in the molecule, such as those on the aromatic rings and the cyclolignan core, provide a unique fingerprint of the compound's structure. For example, the protons at positions H-2' and H-6' have been reported as a singlet at 6.21 ppm, while the H-7' proton appears as a doublet at 4.59 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is particularly characteristic, resonating at a very downfield position, typically above 190 ppm. bham.ac.uk This distinct signal helps to confirm the presence of the aldehyde functionality. Other carbons in the molecule are assigned based on their chemical environment, with assignments often supported by two-dimensional NMR techniques like COSY and HMBC, which reveal proton-proton and proton-carbon correlations, respectively. libretexts.org

Table 1: Representative ¹H NMR Chemical Shifts for a this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-9 | 9.59 | s |

| H-7 | 7.33 | s |

| H-6 | 6.87 | s |

| H-3 | 6.47 | s |

| H-2', H-6' | 6.21 | s |

| H-7' | 4.59 | d |

| H-8' | 3.82 | d |

Data sourced from a study on lignohydroquinones derived from this compound. mdpi.com The multiplicity is denoted as 's' for singlet and 'd' for doublet.

Mass Spectrometry (MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, thereby confirming its identity and assessing its purity. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. mdpi.com This precision allows for the determination of the molecular formula. For example, the HRMS analysis of a this compound derivative yielded a found mass-to-charge ratio (m/z) of 786.2758 for the ammoniated molecule [C₄₂H₄₀O₁₄ + NH₄]⁺, which closely matched the calculated value of 786.2756. mdpi.com This level of accuracy is crucial for confirming the successful synthesis of a target compound.

MS is also used in proteomic analyses to study the effects of this compound on cells. mdpi.com By identifying and quantifying changes in protein expression, researchers can gain insights into the compound's mechanism of action.

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for the purification of this compound from reaction mixtures and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for both the purification and quantitative analysis of this compound and related compounds. epa.govresearchgate.net In a typical setup, a reversed-phase column, such as a C18 column, is used. sigmaaldrich.com The separation is achieved by eluting the sample with a mobile phase, which is often a mixture of solvents like acetonitrile (B52724) and water. ufba.brembrapa.br

For quantitative analysis, the aldehydes are often derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones. epa.govufba.br These derivatives can be readily detected by a UV detector, commonly set at a wavelength of around 360-370 nm. epa.govsigmaaldrich.com The method's sensitivity allows for the detection of aldehydes at very low concentrations. researchgate.netufba.br The area of the chromatographic peak is proportional to the concentration of the compound, enabling accurate quantification.

Table 2: Typical HPLC Parameters for Aldehyde Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water mixture |

| Detector | UV-Vis |

| Wavelength | ~360-370 nm |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) |

These are general conditions and may be optimized for specific applications. epa.govsigmaaldrich.com

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insights into the molecular interactions of this compound, guiding the design of new and more potent derivatives.

Molecular Docking Studies for Target Interaction Analysis (e.g., Tubulin binding)

This compound, like its parent compound podophyllotoxin (B1678966), is known to inhibit cell division by interfering with tubulin polymerization. mdpi.comnih.gov Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to its target protein, in this case, tubulin. nih.gov

Docking studies have consistently shown that this compound binds to the colchicine-binding site on β-tubulin. mdpi.comnih.govresearchgate.net These studies help to visualize the interactions between the aldehyde and the amino acid residues in the binding pocket. The trimethoxyphenyl group of the cyclolignan is a key feature for this interaction. mdpi.com By analyzing these interactions, researchers can understand the structural requirements for effective binding.

The binding affinity is often expressed as a binding energy, with lower values indicating a more stable complex. For example, the binding energy of this compound to tubulin has been calculated to be -8.5 kcal/mol. mdpi.com Researchers use this data to compare the binding of new derivatives to that of the parent compound, aiming to design molecules with improved binding affinities and, consequently, enhanced biological activity. mdpi.comnih.gov Molecular dynamics simulations can further refine these models by simulating the movement of the ligand-protein complex over time, providing a more dynamic picture of the binding event. researcher.life

Table 3: Calculated Binding Energies of Podophyllotoxin Derivatives to Tubulin

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Podophyllotoxin | -9.5 |

| This compound | -8.5 |

| Derivative L-MHQ 18 | -10.5 |

Data from a study on lignohydroquinone hybrids. mdpi.com Lower binding energies suggest stronger interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool in the study of this compound and its derivatives. This methodology seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound analogues, 3D-QSAR analyses have been employed to understand the structural requirements for their cytotoxic and tubulin-targeting anticancer activities. researchgate.netmdpi.com

These models are built by correlating various physicochemical and structural descriptors of the molecules with their experimentally determined biological activities, such as the 50% growth inhibition (GI₅₀) values against different cancer cell lines. The insights gained from QSAR studies are instrumental in guiding the rational design and synthesis of new derivatives with potentially enhanced potency and selectivity. mdpi.comchim.it For instance, research has highlighted the importance of the α,β-unsaturated aldehyde functionality for inducing selectivity, while modifications to other parts of the cyclolignan skeleton can variably impact cytotoxicity. mdpi.com

Interactive Data Table: Key Findings from QSAR Studies on this compound Derivatives

| Derivative Class | Key Structural Feature | QSAR-Informed Activity | Relevant Cancer Cell Lines |

| Podophyllotoxin-dioxazole combinations | Dioxazole ring incorporation | Tubulin targeting anticancer agents | Not specified |

| Nonlactonic this compound analogues | Aldehyde or imine at C-9 and ester at C-9' | High potency (nM range) | HT-29, A-549 |

| Imines from this compound | Imines formed with various amines | Increased selectivity, G2/M arrest | Human colon carcinoma |

In Silico ADME Prediction and Druggability Assessment

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with druggability assessment, represents a critical step in the early-stage evaluation of this compound and its derivatives as potential drug candidates. These computational methods utilize algorithms and models to forecast the pharmacokinetic behavior and drug-like characteristics of a compound, thereby reducing the need for extensive and costly experimental work. mdpi.comiapchem.org

For various synthesized derivatives of this compound, in silico ADME analyses have been conducted to predict their drug-likeness based on parameters such as Lipinski's rule of five. mdpi.com These studies have generally indicated good druggability for many of the derivatives, suggesting they possess physicochemical properties compatible with oral bioavailability. mdpi.com This computational screening helps prioritize which compounds should move forward in the drug discovery pipeline. researchgate.net

Interactive Data Table: Predicted ADME Properties and Druggability of this compound Derivatives

| Derivative Group | Predicted Property | Platform/Methodology | Key Finding |

| Enlarged cyclolignan skeleton derivatives | Drug-likeness and ADME parameters | Swissadme platform | Most compounds showed good druggability and adhered to Lipinski's rule of five. mdpi.com |

| Podophyllotoxin-derived hybrids | Pharmacokinetic properties | In silico analysis | Good potential for druggability. mdpi.com |

High-Throughput Biological Assays and Proteomics

Functional Proteomics Characterization of Cellular Effects

Functional proteomics has proven to be an invaluable high-throughput approach for elucidating the cellular mechanisms of action of this compound. researchgate.netmdpi.comnih.govresearchgate.netgrafiati.com This technique allows for the large-scale study of proteins and their functions, providing a global view of the cellular response to a compound. In the context of this compound, proteomics has been used to compare its effects to the clinically used etoposide (B1684455), another podophyllotoxin derivative. researchgate.netmdpi.comnih.gov

High-throughput analysis of deregulated proteins has revealed that this compound exhibits a selective antimitotic mechanism of action, particularly in the HT-29 colon cancer cell line. researchgate.netmdpi.comnih.gov This is in contrast to other tumor cell lines and to the effects of etoposide. researchgate.netmdpi.comnih.gov These studies involve treating cancer cells with the compound and then analyzing the changes in the proteome using techniques like protein microarrays. mdpi.comresearchgate.net The results have shown significant alterations in proteins involved in cell proliferation and metastasis signaling pathways, particularly kinases. researchgate.netmdpi.com This comprehensive analysis has uncovered notable cytotoxic and antimitotic features of this compound, suggesting its potential for further development. researchgate.netmdpi.com

Interactive Data Table: Functional Proteomics Findings for this compound

| Cell Line | Technique | Key Protein/Pathway Alterations | Implied Mechanism of Action |

| HT-29 | Protein Microarray | Deregulation of proteins involved in mitosis. researchgate.netmdpi.comnih.gov | Selective antimitotic activity. researchgate.netmdpi.comnih.gov |

| H460, MCF-7, Jurkat | Protein Microarray | Differential proteomic profiling compared to etoposide. mdpi.com | Varied cellular response depending on tumor type. mdpi.com |

| Multiple | Targeted Antibody Microarray | Significant response in kinase signaling pathways. researchgate.netmdpi.com | Impact on cell proliferation and metastasis signaling. researchgate.netmdpi.com |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique extensively used to analyze the effects of this compound and its derivatives on the cell cycle and apoptosis (programmed cell death). mdpi.comresearchgate.net This method allows for the rapid, quantitative analysis of individual cells in a population. By staining cells with fluorescent dyes that bind to DNA, researchers can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.comsemanticscholar.org

Studies have consistently shown that this compound and many of its derivatives induce cell cycle arrest at the G2/M phase. chim.itmdpi.comsemanticscholar.orgnih.gov For example, in solid tumor cell lines like H460, HT-29, and MCF-7, this compound caused a complete arrest in the G2/M phase. researchgate.netmdpi.com This effect is a hallmark of compounds that interfere with microtubule dynamics, a known mechanism of podophyllotoxin-related compounds. chim.itnih.gov

Flow cytometry is also employed to detect apoptosis, often by using annexin (B1180172) V to identify early apoptotic cells and propidium (B1200493) iodide (PI) to mark late apoptotic or necrotic cells. mdpi.comsemanticscholar.orgresearchgate.netbio-rad-antibodies.com Research has demonstrated that this compound and its analogues are capable of inducing apoptosis. nih.govcsic.esresearchgate.net Interestingly, the apoptotic profile of this compound appears to be activated independently of its effects on the cell cycle. researchgate.netmdpi.comnih.gov

Interactive Data Table: Flow Cytometry Analysis of this compound's Effects

| Cell Line(s) | Assay Type | Concentration | Key Observation |

| H460, HT-29, MCF-7 | Cell Cycle Analysis | 1 µM | Complete cell cycle arrest in the G2/M phase. researchgate.netmdpi.com |

| Jurkat | Cell Cycle Analysis | 1 µM | Unaltered cell cycle profile. researchgate.netmdpi.com |

| HT-29, A-549, MB-231 | Apoptosis Induction | Not specified | Induction of apoptosis. nih.gov |

| MG-63, MCF-7, HT-29 | Cell Cycle & Apoptosis | 1 µM | G2/M phase arrest by cyclolignan precursors. mdpi.com |

Future Research Directions and Potential Applications

Development of Novel Analogues with Enhanced Selectivity and Potency

A primary thrust of current research is the chemical modification of the podophyllic aldehyde skeleton to create novel analogues with improved pharmacological profiles. The goal is to enhance cytotoxic potency against cancer cells while increasing selectivity to minimize effects on healthy cells.

One of the most promising strategies is molecular hybridization , which involves conjugating this compound with other bioactive molecules. mdpi.comnih.gov This approach aims to create hybrid compounds that may exhibit dual mechanisms of action or improved targeting. For instance, hybrids of this compound and terpenylhydroquinones have been synthesized. mdpi.comnih.gov In one study, a new family of lignohydroquinone (L-HQ) conjugates was created by joining this compound with diterpenylhydroquinones using different linkers. nih.gov The resulting hybrids were evaluated for cytotoxicity against osteosarcoma (MG-63), breast cancer (MCF-7), and colon adenocarcinoma (HT-29) cell lines. nih.gov Notably, a hybrid featuring an aromatic linker (Compound 17 in the study) demonstrated sub-micromolar cytotoxicity against the MG-63 osteosarcoma cell line, being seven to ten times more potent against this line compared to the others, indicating a significant increase in selectivity. nih.gov

Further research has explored a variety of structural modifications:

Modifications at C-9 and C-9': Researchers have synthesized series of non-lactonic analogues with different functional groups—such as imines, amines, esters, and amides—at the C-9 and C-9' positions of the cyclolignan structure. acs.org Compounds that retained an aldehyde or imine at C-9 while incorporating an ester at C-9' were found to be the most potent, with activity in the nanomolar range and enhanced selectivity against certain carcinoma cells. acs.org

Hybridization with Other Scaffolds: Hybrids have also been formed by uniting this compound with purine (B94841) derivatives, leading to agents with potential dual mechanisms of action. mdpi.commdpi.com

These studies collectively demonstrate that the this compound scaffold is highly amenable to chemical modification, offering a rich platform for developing analogues with fine-tuned potency and tumour-specific selectivity.

| Analogue/Hybrid Type | Key Structural Modification | Observed Enhancement (in preclinical studies) | Reference |

|---|---|---|---|

| Lignohydroquinones | Hybrid of this compound and diterpenylhydroquinone via an aromatic linker. | Increased potency and high selectivity for osteosarcoma cells (MG-63). | nih.gov |

| C-9/C-9' Modified Analogues | Aldehyde/imine at C-9 and an ester at C-9'. | Potency in the nM range; several times more potent against HT-29 and A-549 carcinoma cells. | acs.org |

| Lignopurines | Hybrid formed by joining this compound with a purine moiety. | Potential for dual mechanisms of action. | mdpi.commdpi.com |

| Skeleton-Enlarged Derivatives | Incorporation of the C-9 aldehyde into new heterocyclic rings (e.g., thiazolidinones). | Generally less potent, but confirmed the α,β-unsaturated aldehyde is crucial for selectivity. | mdpi.com |

Elucidation of Unexplored Mechanisms of Action

While the primary mechanism of action for this compound is understood to be the inhibition of tubulin polymerization, similar to its precursor podophyllotoxin (B1678966), recent studies suggest a more complex and nuanced biological activity that warrants further investigation. semanticscholar.orgmdpi.com The compound interacts with the colchicine (B1669291) binding site on tubulin, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent apoptosis. mdpi.commdpi.com

However, emerging research points to additional and potentially unexplored mechanisms:

Cell Line-Specific Effects: A systematic proteomic analysis revealed that this compound elicits different cell cycle profiles depending on the specific tumor cell line. researchgate.netnih.gov For example, it showed a selective antimitotic mechanism in the HT-29 colon cancer cell line that was distinct from its effects on other solid and hematological tumor lines. researchgate.netnih.gov This suggests that its downstream effects may be contingent on the unique genetic and proteomic landscape of the cancer cell.